5-Bromchinolin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

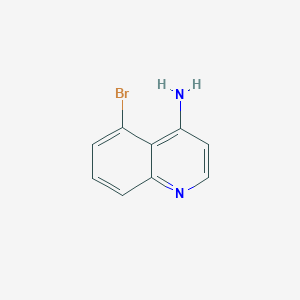

5-Bromoquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a bromine atom at the 5th position and an amine group at the 4th position

Wissenschaftliche Forschungsanwendungen

5-Bromoquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

Quinoline derivatives, which include 5-bromoquinolin-4-amine, are known to have a broad range of biological activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .

Mode of Action

It’s worth noting that quinoline derivatives, including 5-bromoquinolin-4-amine, are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Information about the pharmacokinetics of similar compounds, such as other quinoline derivatives, can be found .

Result of Action

It’s worth noting that quinoline derivatives, including 5-bromoquinolin-4-amine, are known to have various biological activities .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-4-amine typically involves the bromination of quinolin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 5-Bromoquinolin-4-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromoquinolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Oxidation: Hydrogen peroxide in acetic acid, nitric acid in sulfuric acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products:

Substitution: Various substituted quinolines depending on the nucleophile used.

Oxidation: Nitrosoquinoline, nitroquinoline.

Reduction: Reduced amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Quinolin-4-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Chloroquinolin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

5-Fluoroquinolin-4-amine: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness: 5-Bromoquinolin-4-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

5-Bromoquinolin-4-amine is a derivative of quinoline, a compound class known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of 5-bromoquinolin-4-amine, focusing on its pharmacological potential, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

1. Overview of Quinoline Derivatives

Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The structural modifications in quinoline compounds can significantly influence their pharmacological profiles.

2. Antimalarial Activity

Research has shown that 5-bromoquinolin-4-amine exhibits potent antimalarial activity against resistant strains of Plasmodium falciparum. In a study evaluating various substituted 4-aminoquinolines, it was found that compounds with specific side chains demonstrated enhanced potency against multi-drug resistant strains. The presence of electron-withdrawing groups at strategic positions on the quinoline ring is crucial for maintaining high activity levels against these resistant strains .

Table 1: Antimalarial Activity of 5-Bromoquinolin-4-amine and Analogues

| Compound | IC50 (µM) | Strain Tested | Notes |

|---|---|---|---|

| 5-Bromoquinolin-4-amine | 0.012 | P. falciparum K1 | High potency against drug-resistant strain |

| 7-Chloroquinoline | 0.054 | P. falciparum 3D7 | Reference compound for comparison |

| Biaryl-containing analogs | <0.010 | Various resistant strains | Higher selectivity and lower cytotoxicity |

3. Kinase Inhibition and Anti-inflammatory Effects

Recent studies have explored the role of 5-bromoquinolin-4-amine in inhibiting specific kinases involved in inflammatory pathways. For instance, derivatives have shown to inhibit RIPK2 (Receptor-interacting protein kinase 2), which plays a significant role in immune signaling. The inhibition of RIPK2 by these compounds suggests potential applications in treating inflammatory diseases .

Table 2: Kinase Selectivity Profile

| Compound | Target Kinase | % Inhibition at 1 µM | Notes |

|---|---|---|---|

| 5-Bromoquinolin-4-amine | RIPK2 | >90% | High selectivity observed |

| Fyn | >90% | Similar inhibition profile | |

| Lyn | >90% | Potential for anti-inflammatory applications |

4. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 5-bromoquinolin-4-amine in mammalian cell lines. Results indicated that while the compound exhibits significant biological activity against pathogens, it also maintains a favorable selectivity index, suggesting low toxicity to mammalian cells compared to its efficacy against target pathogens .

Table 3: Cytotoxicity Data

| Cell Line | EC50 (µM) | Remarks |

|---|---|---|

| HepG2 | >5 | Least sensitive among tested lines |

| HEK293 | >10 | Moderate sensitivity |

| Raji | >15 | Higher sensitivity noted |

5. Case Studies and Research Findings

Several case studies have highlighted the potential applications of 5-bromoquinolin-4-amine in drug development:

- Antimalarial Efficacy : A study demonstrated that the compound significantly inhibited P. falciparum growth with an IC50 value lower than many existing treatments, indicating its potential as a new antimalarial agent .

- Anti-inflammatory Applications : Another investigation revealed that derivatives of this compound could effectively reduce TNF-α secretion in vitro, supporting its use in inflammatory disease models .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding the pharmacokinetics and metabolic stability of these compounds when co-administered with metabolic inhibitors .

Eigenschaften

IUPAC Name |

5-bromoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWGAKFTZZFIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.